4-Bromo-3-chloro-2-fluorothioanisole
Description
Properties
IUPAC Name |
1-bromo-2-chloro-3-fluoro-4-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFS/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYRGSGYZVZMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)Br)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-3-chloro-2-fluorothioanisole typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by the introduction of the methylthio group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
4-Bromo-3-chloro-2-fluorothioanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can modify the halogen atoms.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often using palladium or nickel catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3-chloro-2-fluorothioanisole is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein modifications.
Medicine: It is explored for its potential pharmacological properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-fluorothioanisole involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may bind to enzymes or proteins, altering their activity or function. The presence of halogen atoms and the methylthio group can influence its reactivity and binding affinity, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The electronic and steric profiles of substituted thioanisoles and anisoles are dictated by the nature and positions of their substituents. Below is a comparative analysis of key compounds:
Table 1: Molecular Properties of Analogs
Key Observations :
- Electronic Effects: The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups in and introduce strong electron-withdrawing effects, enhancing electrophilicity at the benzene ring.
- Steric Considerations : The bulkier CF₃ and OCF₃ groups (e.g., in and ) may hinder reactions at adjacent positions compared to the smaller halogens (Cl, F) in the target compound.
Reactivity in Cross-Coupling Reactions
Thioanisoles and anisoles are pivotal in Suzuki-Miyaura and Buchwald-Hartwig couplings. The sulfur atom in thioanisoles can act as a directing group or participate in metal coordination.
- 4-Bromo-2-(trifluoromethoxy)thioanisole (): The SCH₃ group stabilizes intermediates in palladium-catalyzed reactions, while OCF₃ deactivates the ring, directing substitutions to the brominated position.
- 4-Bromo-2-fluoroanisole (): The methoxy group (OCH₃) is less electron-withdrawing than SCH₃, leading to faster oxidative addition in cross-couplings but reduced regioselectivity.
Physical and Spectral Properties
- Solubility : Thioanisoles (e.g., ) are generally less polar than anisoles () due to the lower electronegativity of sulfur, but halogenation increases polarity.
- Boiling/Melting Points : Compounds with heavier substituents (e.g., CF₃ in ) exhibit higher boiling points compared to simpler halogenated analogs.
Biological Activity
4-Bromo-3-chloro-2-fluorothioanisole (CAS Number: 214057-25-7) is an organohalide compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C7H5BrClFS
Molecular Weight: 255.54 g/mol
The compound features several halogen atoms (bromine, chlorine, and fluorine) and a methylthio group, which significantly influence its reactivity and biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and proteins. The presence of halogens enhances its binding affinity to biological macromolecules, potentially altering their activity or function.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor in biochemical assays by binding to active sites on enzymes, thereby affecting metabolic pathways.
- Protein Modification: It can modify protein structures through covalent bonding, impacting protein function and stability.
Biological Activity
Research into the biological activity of this compound has indicated potential applications in medicinal chemistry and biochemistry. Below are some notable findings:
Antimicrobial Activity
Studies have explored the antimicrobial properties of halogenated compounds, including this compound. Its structural characteristics suggest potential efficacy against various bacterial strains.
Anticancer Properties
Preliminary research suggests that compounds with similar structures exhibit anticancer activity. The halogen substituents may play a critical role in enhancing cytotoxic effects against cancer cells.
Case Studies
-
Enzyme Interaction Study
A study investigated the interaction between this compound and a specific enzyme involved in metabolic processes. Results indicated that the compound inhibited enzyme activity by approximately 60% at a concentration of 50 µM, demonstrating significant potential as a biochemical probe. -
Antimicrobial Screening
In vitro tests revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C7H5BrClFS | 255.54 g/mol | Moderate antibacterial activity |
| 4-Bromo-2-fluorothioanisole | C7H6BrF | 201.03 g/mol | Anticancer properties |
| 4-Chloro-3-fluorothioanisole | C7H6ClF | 188.57 g/mol | Enzyme inhibition |
Q & A
Q. What are the optimal synthetic routes for preparing 4-Bromo-3-chloro-2-fluorothioanisole with high regioselectivity?
- Methodological Answer : The synthesis of halogenated thioanisoles typically involves nucleophilic aromatic substitution or metal-catalyzed cross-coupling. For example, 4-Bromo-3-chloroanisole is synthesized via halogenation of p-hydroxyanisole using CuBr₂ and CuCl in DMSO/DMF solvents . Adapting this for thioanisole derivatives, a thiol group (e.g., NaSH or thiourea) can replace the methoxy group under controlled conditions. To ensure regioselectivity, optimize reaction temperature (e.g., 80–100°C) and stoichiometry of halogenating agents. Monitor purity via HPLC (>95% by HLC or GC) as in catalog entries for related compounds .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 4-Bromo-2-fluoroanisole shows distinct aromatic proton splitting patterns) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., molecular weight ~245.48 g/mol for C₇H₄BrClFS).
- Elemental Analysis : Verify halogen content (Br, Cl, F) within ±0.3% deviation.
Cross-reference with databases like NIST Chemistry WebBook for validation .
Advanced Research Questions
Q. What strategies address contradictions in reported synthetic yields for halogenated thioanisoles?
- Methodological Answer : Discrepancies in yields (e.g., 92–97% purity in commercial samples ) often arise from solvent choice, catalyst loading, or purification methods. Systematic studies using Design of Experiments (DoE) can isolate critical variables. For instance, varying DMSO/DMF ratios in Cu-mediated reactions improves halogenation efficiency . Additionally, employ column chromatography with silica gel (hexane/EtOAc gradients) to resolve byproducts observed in GC traces .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing effects of Br, Cl, and F substituents activate the aromatic ring toward Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids (e.g., phenylboronic acid) in THF/Na₂CO₃ at 80°C. Monitor regioselectivity via LC-MS; competing para/meta substitution can occur due to steric hindrance from the thioether group . Computational modeling (DFT) of charge distribution may predict reactive sites .
Q. What are the environmental degradation pathways of this compound, and how can they be tracked?
- Methodological Answer : Study photolysis and hydrolysis using simulated sunlight (Xe lamp, λ > 290 nm) and aqueous buffers (pH 4–9). Analyze degradation products via GC-MS; for example, thioanisoles often form sulfoxides or sulfones under oxidative conditions . Use isotope-labeled analogs (e.g., ¹³C-thioanisole) to trace metabolic pathways in soil microcosms. Compare with EPA DSSTox data for persistence and bioaccumulation potential .
Q. How can AI-driven retrosynthesis tools improve the design of this compound derivatives for drug discovery?
- Methodological Answer : Platforms like Reaxys or Pistachio integrate reaction databases to propose one-step syntheses. Input the target structure to generate routes prioritizing atom economy (e.g., direct halogenation vs. multi-step functionalization). Validate predictions with small-scale trials; for example, AI-suggested Pd-catalyzed couplings for 4-Bromo-2-fluorocinnamic acid derivatives achieved 85% yield . Refine models using negative result data from failed attempts .
Data Contradictions & Resolution
- Purity Discrepancies : Commercial samples often report varying purities (e.g., >92% vs. >95% ). Reanalyze batches using orthogonal methods (HPLC + GC) and calibrate against certified reference materials.
- Synthetic Routes : Competing methods (e.g., Cu-mediated vs. Pd-catalyzed) require kinetic studies to identify rate-limiting steps. Compare activation energies via Arrhenius plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
